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N-(4-Fluorobenzyl)cyclopropanamine

Catalog No.
S795802
CAS No.
625437-46-9
M.F
C10H12FN
M. Wt
165.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Fluorobenzyl)cyclopropanamine

CAS Number

625437-46-9

Product Name

N-(4-Fluorobenzyl)cyclopropanamine

IUPAC Name

N-[(4-fluorophenyl)methyl]cyclopropanamine

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

InChI

InChI=1S/C10H12FN/c11-9-3-1-8(2-4-9)7-12-10-5-6-10/h1-4,10,12H,5-7H2

InChI Key

YKNFXOCMGURJMK-UHFFFAOYSA-N

SMILES

C1CC1NCC2=CC=C(C=C2)F

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)F

N-(4-Fluorobenzyl)cyclopropanamine is a chemical compound with the molecular formula C10_{10}H12_{12}FN and a molecular weight of 167.22 g/mol. It features a cyclopropanamine structure substituted with a 4-fluorobenzyl group. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways .

  • Modification of existing molecules: N-(4-Fluorobenzyl)cyclopropanamine contains a fluorobenzyl group, which can be a useful moiety for modifying the properties of other molecules. Fluorine atoms can influence factors like binding affinity and blood-brain barrier permeability [1]. Researchers might explore using N-(4-Fluorobenzyl)cyclopropanamine as a building block to create new drug candidates.
  • Investigation as a pharmacological tool: The cyclopropylamine group is present in various bioactive molecules [2]. N-(4-Fluorobenzyl)cyclopropanamine could be studied to see if it has any inherent pharmacological activity or potential as a research tool to understand the mechanisms of other cyclopropylamine-containing compounds.

Citations:

  • Fluorine in Medicinal Chemistry: Recent Developments -
  • Recent Advances in the Chemistry of Cyclopropylamines -

Research indicates that N-(4-Fluorobenzyl)cyclopropanamine exhibits significant biological activity, particularly as a potential pharmacological agent. Its structure suggests it may interact with neurotransmitter systems, making it a candidate for studies related to neuropharmacology. Specific studies have shown its potential in modulating serotonin and dopamine receptors, which are critical in treating mood disorders and other neurological conditions .

The synthesis of N-(4-Fluorobenzyl)cyclopropanamine can be achieved through various methods:

  • Cyclopropanation: This method involves the cyclization of suitable precursors to form the cyclopropane ring.
  • Amine Alkylation: The compound can be synthesized by reacting cyclopropanamine with 4-fluorobenzyl chloride in the presence of a base, leading to the formation of the desired N-(4-fluorobenzyl) derivative.
  • Reduction Techniques: Starting from ketones or aldehydes, reduction methods can also yield this compound through controlled reactions.

N-(4-Fluorobenzyl)cyclopropanamine has several applications:

  • Pharmaceutical Development: It is being investigated for its potential use in developing drugs targeting neurological disorders.
  • Chemical Research: Its unique structure makes it valuable in studying structure-activity relationships in medicinal chemistry.
  • Synthetic Chemistry: It serves as an intermediate in synthesizing more complex organic compounds .

Studies on N-(4-Fluorobenzyl)cyclopropanamine's interactions with biological systems have revealed its potential effects on neurotransmitter systems. Research indicates that it may act as a selective modulator of certain receptors, which could lead to therapeutic benefits in treating conditions like depression and anxiety. Further studies are required to elucidate its complete pharmacological profile and safety .

N-(4-Fluorobenzyl)cyclopropanamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N-(4-Fluorobenzyl)cyclopropanamineC10_{10}H12_{12}FNContains a cyclopropane ring and a fluorobenzyl group
4-Fluoro-N-methylbenzylamineC8_{8}H10_{10}FNLacks the cyclopropane structure
CyclopropylamineC3_{3}H7_{7}NSimpler structure without fluorinated aromatic group
N-(benzyl)cyclopropanamineC10_{10}H13_{13}NNo fluorine substitution; different electronic properties

The unique combination of the cyclopropane ring and the fluorobenzyl substituent gives N-(4-Fluorobenzyl)cyclopropanamine distinct properties that may enhance its biological activity compared to similar compounds .

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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